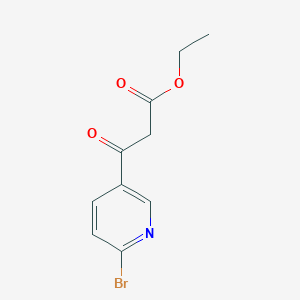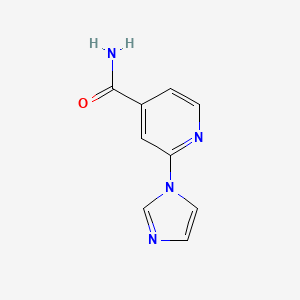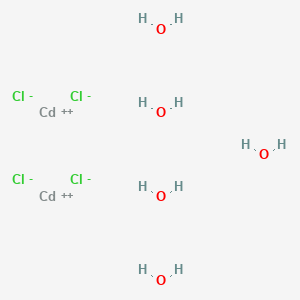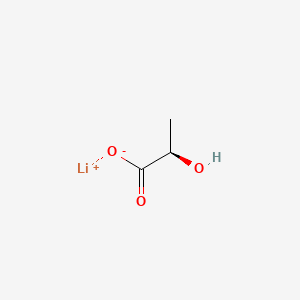
D-乳酸锂
描述
Lithium is a soft, white, lustrous metal and it is the lightest of all solid elements . It is used in various applications, including the production of batteries . Lithium compounds, also known as lithium salts, are used as psychiatric medication, primarily for bipolar disorder and for major depressive disorder .
Molecular Structure Analysis
The molecular structure of lithium compounds can vary depending on the specific compound . For example, lithium D-isoascorbate monohydrate has been found to have a monoclinic (C2/m) structure .Chemical Reactions Analysis
Lithium-ion batteries undergo complex internal processes during their charge and discharge cycles . These processes involve the movement of lithium ions from the anode to the cathode during discharge, and the reverse during charging .科学研究应用
长效固态锂电池
D-乳酸锂用于开发长效固态锂电池 . 这些电池因其高容量和能量密度而被认为是电池化学的“圣杯” . 与传统的锂离子电池相比,它们在相同体积内储存的能量更多,充电时间也更短 .
电动汽车电池技术
锂金属固态电池技术可以将电动汽车的使用寿命延长至汽油汽车的水平——10到15年——而无需更换电池 . 凭借其高电流密度,这种电池可以为电动汽车铺平道路,使其可以在10到20分钟内充满电 .
电池管理系统 (BMS)
研究人员和科学家正在研究电池管理系统 (BMS) 以开发高效的电池电压/充电平衡系统 . D-乳酸锂在这些系统中发挥着至关重要的作用,可以平衡电池电压/充电,防止电池发生危险爆炸,并提高其可靠性 .
锂离子电池的二次生命
D-乳酸锂也用于研究锂离子电池的二次生命 . 这包括研究电动汽车电池老化,测试电池从第一次生命到第二次生命的过渡方法,以及电池的潜在二次生命用途及其具体细节 .
休息恢复放电锂金属电池的性能
在锂金属电池中,锂颗粒会与阳极电隔离,从而降低电池性能 . 然而,研究发现,电隔离的锂金属可以在放电电池的日历老化后重新连接到阳极 . 这一发现表明,可以回收隔离的锂,以减轻用于实际应用的大型格式阴极电池的容量损失 .
下一代可充电电池
锂金属电池以金属锂为负极,有望成为下一代可充电电池 . 与锂离子电池的负极不同,锂离子电池的负极充当活性物质(锂离子)的宿主材料,锂金属负极完全由活性物质组成,因此具有更高的理论储能容量 .
作用机制
Target of Action
Lithium D-(-)-lactate primarily targets enzymes that have magnesium as a co-factor . One such enzyme is the lithium-sensitive enzyme glycogen synthase kinase 3-beta (GSK3B) . GSK3B plays a crucial role in various cellular processes, including the regulation of cell division, metabolism, and apoptosis .
Mode of Action
Lithium D-(-)-lactate interacts with its targets by inhibiting their activity. For instance, it competes with magnesium ions to bind to the catalytic site of GSK3B, which is necessary for enzyme activation, thus inhibiting GSK3B activity . This inhibition of GSK3B by Lithium D-(-)-lactate leads to changes in cellular processes regulated by this enzyme .
Biochemical Pathways
Lithium D-(-)-lactate affects several biochemical pathways. It has been found to enhance inhibitory neurotransmission by downregulating the NMDA receptor and inhibiting the myoinositol second messenger system directly . It also impacts the dopamine and glutamate pathways, playing a role in neurotransmission . Furthermore, Lithium D-(-)-lactate has been shown to increase Nrf2 activity, leading to the activation of transcription of Nrf2 target genes, HO-1 and NQ01, in rat and mouse brain .
Result of Action
The molecular and cellular effects of Lithium D-(-)-lactate’s action are diverse. It has neuroprotective properties, acting on multiple neuropathological targets such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function .
Action Environment
The action, efficacy, and stability of Lithium D-(-)-lactate can be influenced by various environmental factors. For instance, lithium mining, which is essential for the production of lithium compounds, can have negative impacts on the environment, potentially affecting the availability and quality of lithium sources . Furthermore, the improper disposal or reprocessing of spent lithium batteries can lead to contamination of the soil, water, and air, posing potential risks to human health and the environment .
安全和危害
未来方向
属性
IUPAC Name |
lithium;(2R)-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Li/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQWYZBANWAFMQ-HSHFZTNMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C[C@H](C(=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5LiO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27848-81-3 | |
| Record name | Lithium D-(-)-lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027848813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium D-(-)-lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





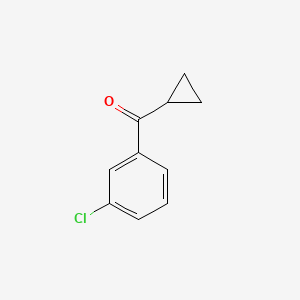


![6-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1593108.png)
